N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoacetylthiazole and cyclopropylamine.
Step 1 Formation of Intermediate: The first step involves the reaction of 2-bromoacetylthiazole with cyclopropylamine to form N-(2-(cyclopropylamino)-2-oxoethyl)thiazole. This reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Step 2 Coupling Reaction: The intermediate is then coupled with 5-oxopyrrolidine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide. This step is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazole and pyrrolidine rings, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles like bromine or iodine in the presence of catalysts such as iron(III) chloride (FeCl3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound can be used in studies to understand the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: As a lead compound in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyrrolidine rings facilitate binding to active sites, while the cyclopropylamino group enhances the compound’s ability to penetrate cell membranes. This compound may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclopropylamino)-2-oxoethyl)thiazole: Lacks the pyrrolidine ring, resulting in different biological activity.
5-oxopyrrolidine-2-carboxamide: Lacks the thiazole and cyclopropylamino groups, leading to reduced potency in certain applications.
Thiazole derivatives: Various thiazole derivatives with different substituents can exhibit a range of biological activities.
Uniqueness
N-(4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is unique due to its combination of structural features that confer specific biological activities. The presence of both thiazole and pyrrolidine rings, along with the cyclopropylamino group, allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c18-10-4-3-9(16-10)12(20)17-13-15-8(6-21-13)5-11(19)14-7-1-2-7/h6-7,9H,1-5H2,(H,14,19)(H,16,18)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGVVZKFVBXCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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